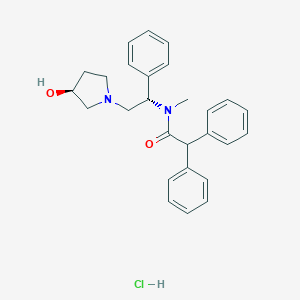

アシマドリン塩酸塩

概要

説明

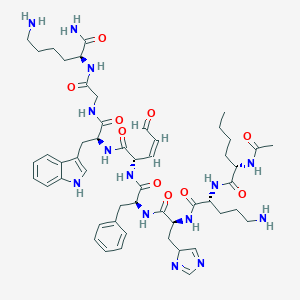

アシマドリン塩酸塩は、末梢選択的カッパオピオイド受容体アゴニストとして作用する実験薬です。 血脳関門を通過しないため、内臓痛を緩和する効果があり、過敏性腸症候群の治療に用いられる可能性が研究されています .

科学的研究の応用

Asimadoline hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of irritable bowel syndrome. It has shown promising results in clinical trials, demonstrating efficacy in reducing visceral pain and improving bowel motility.

作用機序

アシマドリン塩酸塩は、主に消化管に存在するカッパオピオイド受容体に選択的に結合することにより、その効果を発揮します。この結合は、痛み信号に関与する神経伝達物質の放出を阻害し、内臓痛と不快感を軽減します。 この化合物の末梢選択性により、他のオピオイドアゴニストによく見られる中枢神経系副作用を発生させないことが保証されます .

類似化合物の比較

アシマドリン塩酸塩は、カッパオピオイド受容体に対する高い選択性と末梢作用が特徴です。類似の化合物には以下が含まれます。

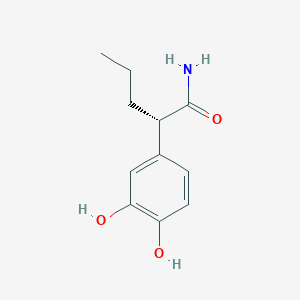

エルクサドリン: 過敏性腸症候群の治療に用いられる別のカッパオピオイド受容体アゴニストです。

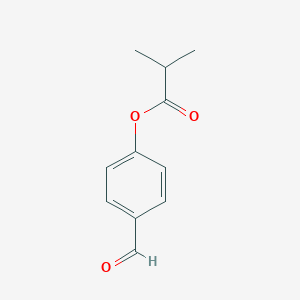

フェドトジン: 同様の用途を持つカッパオピオイド受容体アゴニストです。

ナルフラフィン: 掻痒症の治療に用いられるカッパオピオイド受容体アゴニストです。

トリメブチン: 胃腸の用途が類似しているが、受容体標的が異なる薬剤

アシマドリン塩酸塩は、血脳関門を通過する量が少なく、中枢神経系副作用を最小限に抑え、長期使用における安全な選択肢となっています。

生化学分析

Biochemical Properties

Asimadoline hydrochloride acts as a kappa opioid receptor agonist . Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility . As such, kappa opioid agonists like Asimadoline hydrochloride are ideal candidates to relieve the pain, discomfort, and impaired motility common to IBS and other gastrointestinal disorders .

Cellular Effects

Asimadoline hydrochloride is an orally active, highly selective kappa-opioid receptor agonist with approximately 500-fold greater affinity for human kappa-, as compared with either delta- or mu-opioid receptors . Due to its high selectivity for the kappa-opioid receptor, Asimadoline hydrochloride does not produce mu-opioid like side effects .

Molecular Mechanism

Asimadoline hydrochloride is an orally administered agent that acts as a kappa opioid receptor agonist . Kappa opioid receptors are found mostly in the digestive tract and are believed to play an important role in control of visceral pain and bowel motility .

Temporal Effects in Laboratory Settings

The metabolism of Asimadoline hydrochloride is rapid and appears similar in animals and man .

Dosage Effects in Animal Models

In animal models of pain, Asimadoline hydrochloride significantly inhibited acetic acid-, hindpaw incision- or chronic constriction injury-induced pain-related behaviors, and the efficacy was comparable to CR845 at 15 min post-dosing . Asimadoline hydrochloride had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 h post-drug in writhing test .

Transport and Distribution

Asimadoline hydrochloride is transported and distributed within cells and tissues . The cell lines (LLC-PK1, L-mdr1a, L-mdr1b and L-MDR1) were grown to confluent polarized monolayers on porous membrane filters, and polarized trans-epithelial transport of Asimadoline hydrochloride was determined .

準備方法

アシマドリン塩酸塩の合成には、コア構造の形成とそれに続く官能基化など、いくつかのステップが含まれます工業生産方法では、収率と純度を最適化し、スケーラビリティを確保することに重点が置かれています .

化学反応の分析

アシマドリン塩酸塩は、以下を含むさまざまな化学反応を受けます。

酸化: この反応により、ピロリジン環のヒドロキシル基が修飾される可能性があります。

還元: 還元反応は、化合物中のケトン基を修飾するために使用できます。

これらの反応で一般的に使用される試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな触媒などがあります。 これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

アシマドリン塩酸塩は、特に過敏性腸症候群の治療における潜在的な治療的用途について広く研究されています。臨床試験で有望な結果を示しており、内臓痛の軽減と腸の運動性の改善に効果があることが示されています。

類似化合物との比較

Asimadoline hydrochloride is unique in its high selectivity for kappa-opioid receptors and its peripheral action. Similar compounds include:

Eluxadoline: Another kappa-opioid receptor agonist used for treating irritable bowel syndrome.

Fedotozine: A kappa-opioid receptor agonist with similar applications.

Nalfurafine: A kappa-opioid receptor agonist used for treating pruritus.

Trimebutine: A drug with similar gastrointestinal applications but different receptor targets

Asimadoline hydrochloride stands out due to its low penetration across the blood-brain barrier, minimizing central nervous system side effects and making it a safer option for long-term use.

特性

IUPAC Name |

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2.ClH/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-16,24-26,30H,17-20H2,1H3;1H/t24-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJSLABTEURMBF-CLSOAGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171820 | |

| Record name | Asimadoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185951-07-9 | |

| Record name | Asimadoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185951079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asimadoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASIMADOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVM35SB81P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

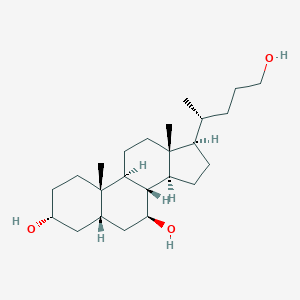

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

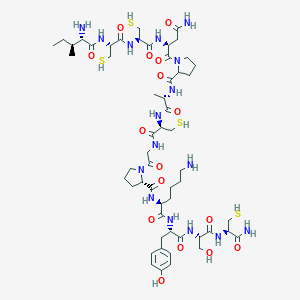

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)

![(11S)-11-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxyhexadecanoic acid](/img/structure/B49415.png)